N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE
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Overview
Description
N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE is a complex organic compound that features a tetrahydroquinoline moiety linked to a furoyl group and a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE typically involves a multi-step process. One common method starts with the preparation of the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then acylated with 2-furoyl chloride to introduce the furoyl group. Finally, the butanamide side chain is attached through an amide coupling reaction using 3-methylbutanoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Povarov reaction and automated systems for the acylation and amide coupling steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The tetrahydroquinoline core can be reduced to a fully saturated quinoline derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Fully saturated quinoline derivative.
Substitution: Various substituted amides or thiol derivatives.
Scientific Research Applications
N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets. The furoyl group can interact with enzymes or receptors, modulating their activity. The tetrahydroquinoline core may also play a role in binding to biological macromolecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
- N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
- 1-(2-furoyl)-3-phenylthiourea derivatives
Uniqueness
N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-METHYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and furoyl group provide a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)11-18(22)20-15-8-7-14-5-3-9-21(16(14)12-15)19(23)17-6-4-10-24-17/h4,6-8,10,12-13H,3,5,9,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGILPBEVQZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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